2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole
Overview
Description
2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of bromine and boron atoms in the structure suggests potential reactivity and utility in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole typically involves the following steps:
Borylation: The incorporation of the boron moiety can be accomplished through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and borylation reactions, optimized for high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cross-Coupling Reactions: The boron moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. Reactions are typically carried out in solvents like toluene or ethanol under inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Coupling Products: The Suzuki-Miyaura reaction yields biaryl or diaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand or catalyst in various organic transformations.
Biology
Drug Discovery: Imidazole derivatives are known for their biological activity, and this compound may be explored for potential pharmacological properties.
Medicine
Antimicrobial Agents: Imidazole compounds are often investigated for their antimicrobial activity, and this compound could be a candidate for such studies.
Industry
Materials Science: The compound may find applications in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole would depend on its specific application. In the context of organic synthesis, its reactivity is primarily governed by the presence of the bromine and boron atoms, which facilitate substitution and coupling reactions, respectively. In biological systems, the imidazole ring may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methylimidazole: Lacks the boron moiety, making it less versatile for cross-coupling reactions.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness
The presence of both bromine and boron atoms in 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole makes it a unique and valuable compound for a wide range of chemical transformations, particularly in the field of cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZKKXDKGXMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BBrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648390 | |
Record name | 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-70-4 | |
Record name | 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942070-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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